molecular formula C25H21FN2O3 B11344180 6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6-fluoro-4-oxo-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11344180
M. Wt: 416.4 g/mol
InChI Key: UGMMBPUQPVUSDS-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amide Formation: The carboxylic acid group on the chromene core can be converted to an amide by reacting with an amine derivative, such as 4-(propan-2-yl)benzylamine and pyridin-2-ylamine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may be developed as an anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene core.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and exhibit similar biological activities.

    Fluoro-substituted chromenes: These compounds have similar structural features and may exhibit comparable reactivity and biological properties.

    Pyridinyl-substituted amides: These compounds have the pyridinyl group and may show similar interactions with molecular targets.

Uniqueness

The uniqueness of 6-fluoro-4-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-N-(pyridin-2-yl)-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C25H21FN2O3

Molecular Weight

416.4 g/mol

IUPAC Name

6-fluoro-4-oxo-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C25H21FN2O3/c1-16(2)18-8-6-17(7-9-18)15-28(24-5-3-4-12-27-24)25(30)23-14-21(29)20-13-19(26)10-11-22(20)31-23/h3-14,16H,15H2,1-2H3

InChI Key

UGMMBPUQPVUSDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F

Origin of Product

United States

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